Ethyl 6-chloro-4-(cyclopentylamino)nicotinate
CAS No.:
Cat. No.: VC13715354
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | ethyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-8-15-12(14)7-11(10)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,15,16) |
| Standard InChI Key | VQLZBDNSTVDLTD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 6-chloro-4-(cyclopentylamino)nicotinate is C₁₃H₁₇ClN₂O₂, with a molecular weight of 268.74 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate | |
| SMILES | CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl | |
| InChI Key | VQLZBDNSTVDLTD-UHFFFAOYSA-N | |
| PubChem CID | 127263721 |
The cyclopentylamino group introduces steric bulk, potentially influencing binding interactions in biological systems, while the ethyl ester enhances solubility for synthetic handling.
Chemical Reactivity
The compound’s reactivity is influenced by three functional groups:
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Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).
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Cyclopentylamino Group: May participate in reductive amination or act as a hydrogen-bond donor .
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Ethyl Ester: Hydrolyzable to the carboxylic acid under basic or acidic conditions .
Notably, the chloro and amino groups offer sites for further derivatization, making the compound a versatile intermediate .
| Compound | IC₅₀ (nM) | Target | Source |
|---|---|---|---|
| 3-(Pyridin-4-yl)-4-(quinolin-6-yl)-1H-1,2,4-triazole-5(4H)-thione | 50,000 | Kinase | |
| Ethyl 6-chloro-4-(ethylamino)nicotinate | N/A | Research use |
The cyclopentylamino moiety may enhance cell permeability compared to smaller alkylamines .
Analytical Characterization
Standard techniques confirm purity and structure:
Research Applications
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